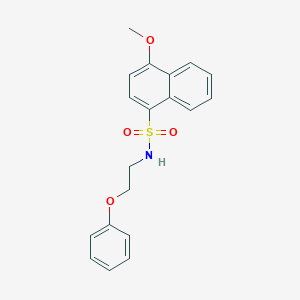
2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dimethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDP and belongs to the class of sulfonamide compounds.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood. However, it is believed that BDP exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting the activity of CAIX, BDP disrupts the pH balance of cancer cells, leading to their death. BDP has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, BDP has been shown to have anti-inflammatory and anti-oxidant properties. BDP has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a role in the regulation of neurotransmitters in the brain. This suggests that BDP may have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDP is its broad-spectrum anti-cancer activity. BDP has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of BDP is its low solubility in water, which can make it difficult to administer in vivo. Another limitation of BDP is its potential toxicity, which needs to be carefully evaluated in future studies.
Direcciones Futuras
There are several future directions for the study of BDP. One area of research is the development of new formulations of BDP that improve its solubility and bioavailability. Another area of research is the evaluation of the toxicity of BDP in vivo, as well as its potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of BDP involves the reaction of 4,5-dimethoxybenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting compound is then brominated using bromine in acetic acid to obtain 2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dimethoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential applications in scientific research. One of the most promising applications of BDP is in the field of cancer research. BDP has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDP has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dimethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C19H20BrN3O5S |
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
2-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H20BrN3O5S/c1-12-18(19(24)23(22(12)2)13-8-6-5-7-9-13)21-29(25,26)17-11-16(28-4)15(27-3)10-14(17)20/h5-11,21H,1-4H3 |
Clave InChI |
KYRUNZHYQHVKAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)


![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)

amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)

